In Vitro Pancreatic Lipase Inhibition Potency: N-Ethyl-N-Phenyl Derivative vs. Class Baselines
In a primary screening assay, N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide inhibited porcine pancreatic lipase with an IC₅₀ of 23.1 µM [1]. This value places it within the active range of the coumarin-3-carboxamide class, where a 2023 series reported IC₅₀ values of 19.41–24.90 µM for the most potent analogs (e.g., 5q: 19.41 µM) , and a 2025 series identified analogs 5dh (9.20 µM) and 5de (11.4 µM) [2]. The positive control orlistat exhibited an IC₅₀ of 0.97 µM across these studies [2].
| Evidence Dimension | Pancreatic lipase (PL) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 23.1 µM (IC₅₀ vs. porcine PL) |
| Comparator Or Baseline | Class representatives: 5q, IC₅₀ = 19.41 µM; 5k, 21.30 µM; 5c, 24.90 µM . 5dh, IC₅₀ = 9.20 µM; 5de, 11.4 µM [2]. Orlistat, IC₅₀ = 0.97 µM. |
| Quantified Difference | Target potency is approximately 1.2-fold weaker than 5q, and 2.5-fold weaker than 5dh, but comparable to 5c. |
| Conditions | In vitro enzymatic assay using porcine pancreatic lipase with 4-nitrophenyl butyrate substrate [1]; Yadav et al. assays used human pancreatic lipase (in silico and in vitro) [2]. |
Why This Matters
The compound's PL inhibitory activity confirms it is a functional tool for lipid metabolism research, but its moderate potency relative to optimized class leaders means it is best suited for early-stage SAR exploration rather than as a definitive positive control.
- [1] BindingDB Entry BDBM50207387 (CHEMBL3897958). IC₅₀ = 2.31E+4 nM for inhibition of porcine pancreatic lipase. View Source
- [2] Yadav, N., & Paul, A. T. (2025). Coumarin Analogues as Promising Anti-Obesity Agents: In Silico Design, Synthesis, and In Vitro Pancreatic Lipase Inhibitory Activity. Chemical Biology & Drug Design, 105, e70046. View Source
